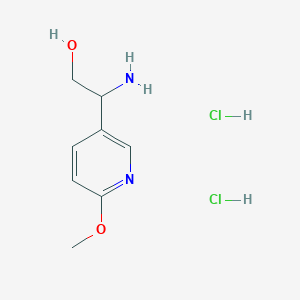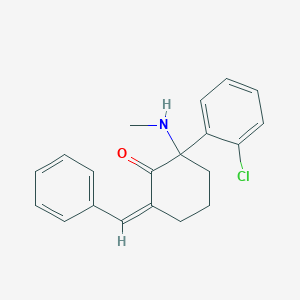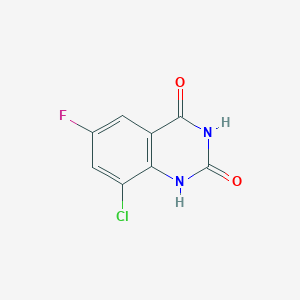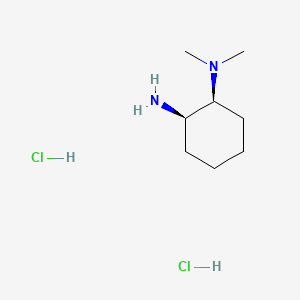
(1S,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride is a chiral diamine compound with significant applications in various fields of chemistry and biology. Its unique stereochemistry and functional groups make it a valuable intermediate in the synthesis of complex molecules and a useful reagent in asymmetric synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride typically involves the stereoselective reduction of a suitable precursor, such as a ketone or an imine. One common method is the reduction of (1S)-ketopinic acid, which undergoes a series of reactions to yield the desired diamine . The key steps include:
- Reduction of the ketone group using L-Selectride to form the (1S,2R)-2-hydroxy isomer.
- Epimerization of the hydroxy isomer to the desired diamine using base-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale stereoselective reductions and purification processes to ensure high yield and enantiomeric purity. The use of chiral catalysts and advanced separation techniques, such as chromatography, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Further reduction can yield secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted diamines, imines, and oximes, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
(1S,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug synthesis.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of (1S,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2R)-1-Amino-2-indanol: Another chiral diamine with similar stereochemistry and applications in asymmetric synthesis.
(1S,2R)-1,2-Dihydroxycyclohexa-3,5-diene-1-carboxylic acid: A compound with similar stereochemistry used in biotransformations and Diels-Alder reactions.
Uniqueness
(1S,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride is unique due to its specific chiral centers and functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its ability to act as a chiral auxiliary and ligand in various catalytic processes sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C8H20Cl2N2 |
|---|---|
Poids moléculaire |
215.16 g/mol |
Nom IUPAC |
(1R,2S)-2-N,2-N-dimethylcyclohexane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-10(2)8-6-4-3-5-7(8)9;;/h7-8H,3-6,9H2,1-2H3;2*1H/t7-,8+;;/m1../s1 |
Clé InChI |
BZJVMZDYSWJIIG-YUZCMTBUSA-N |
SMILES isomérique |
CN(C)[C@H]1CCCC[C@H]1N.Cl.Cl |
SMILES canonique |
CN(C)C1CCCCC1N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


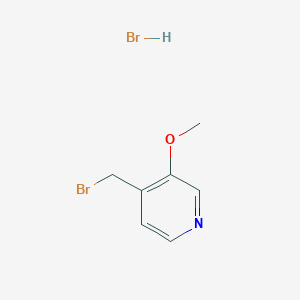
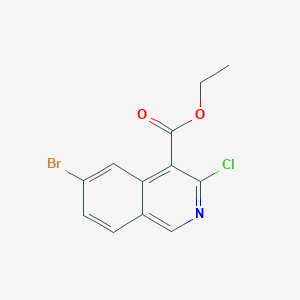

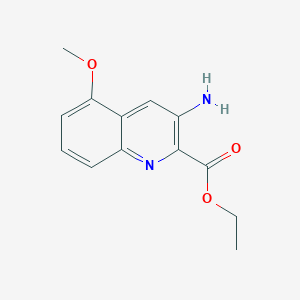
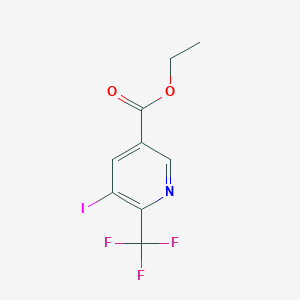
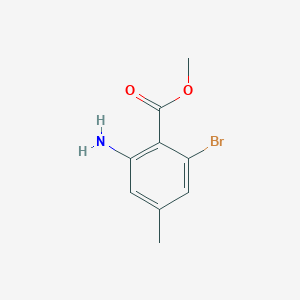

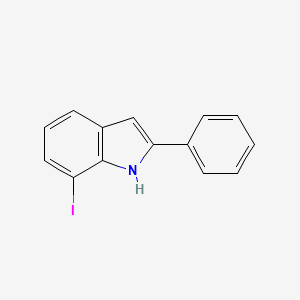
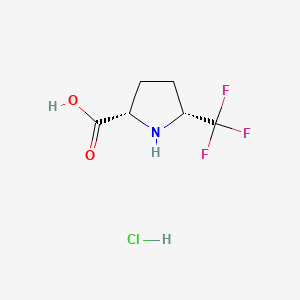
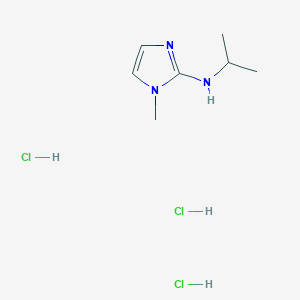
![1,1-Dimethylethyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate](/img/structure/B13654708.png)
